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molecular formula C8H5F2N3O2 B8423200 1H-Indazole, 1-(difluoromethyl)-6-nitro-

1H-Indazole, 1-(difluoromethyl)-6-nitro-

Cat. No. B8423200
M. Wt: 213.14 g/mol
InChI Key: LQTUUQSMGCBKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145414B2

Procedure details

60% Sodium hydride (including 40% liquid paraffin as an additive) (1.2 g) was added to a solution of 6-nitro-1H-indazole (5.90 g) and sodium chlorodifluoroacetate (9.15 g) in N-methylpyrrolidinone (100 ml). Thereafter, the reaction solution was stirred at room temperature for 15 minutes, and further stirred at 100° C. for 30 minutes. The reaction solution was diluted with ethyl acetate, and washed successively with water and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. The residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate) to obtain 1-(difluoromethyl)-6-nitro-1H-indazole and 2-(difluoromethyl)-6-nitro-2H-indazole as a mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Quantity
9.15 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:14]=[C:13]2[C:9]([CH:10]=[N:11][NH:12]2)=[CH:8][CH:7]=1)([O-:5])=[O:4].Cl[C:16]([F:21])([F:20])C([O-])=O.[Na+]>CN1CCCC1=O.C(OCC)(=O)C>[F:20][CH:16]([F:21])[N:12]1[C:13]2[C:9](=[CH:8][CH:7]=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=2)[CH:10]=[N:11]1.[F:20][CH:16]([F:21])[N:11]1[CH:10]=[C:9]2[C:13]([CH:14]=[C:6]([N+:3]([O-:5])=[O:4])[CH:7]=[CH:8]2)=[N:12]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NNC2=C1
Name
Quantity
9.15 g
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the reaction solution was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 100° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(N1N=CC2=CC=C(C=C12)[N+](=O)[O-])F
Name
Type
product
Smiles
FC(N1N=C2C=C(C=CC2=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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